molecular formula C20H18N2O3S B12983559 N-Benzyl-4-(N-phenylsulfamoyl)benzamide

N-Benzyl-4-(N-phenylsulfamoyl)benzamide

Cat. No.: B12983559
M. Wt: 366.4 g/mol
InChI Key: QIBQQIGYPVCDSZ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(N-phenylsulfamoyl)benzamide is a benzamide derivative characterized by a sulfamoyl group linked to a phenyl ring and a benzylamide moiety. This compound has garnered attention in medicinal chemistry due to its role as a LIMK2 (LIM kinase 2) inhibitor, particularly in castration-resistant prostate cancer research. It is synthesized using methods referenced in prior literature and employed at concentrations of 10 µM for biological assays . Its structural features, including the sulfamoyl bridge and aromatic substituents, contribute to its biochemical interactions and stability.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-benzyl-4-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C20H18N2O3S/c23-20(21-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)26(24,25)22-18-9-5-2-6-10-18/h1-14,22H,15H2,(H,21,23)

InChI Key

QIBQQIGYPVCDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(N-phenylsulfamoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(N-phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenylsulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of LIM-kinase by binding to the DFG-out conformation in a non-ATP-competitive manner . This inhibition affects various cellular pathways, including those involved in cytoskeletal dynamics and cell motility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of N-Benzyl-4-(N-phenylsulfamoyl)benzamide include sulfonamide- and benzamide-based derivatives with variations in substituents, which influence their physical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Substituents/R-Groups Molecular Weight Melting Point (°C) Yield (%) Key Applications/Activities
This compound Phenylsulfamoyl, benzamide ~396 (estimated) Not reported Not reported LIMK2 inhibition
4-Methoxy-N-(2-(N-phenylsulfamoyl)ethyl)benzamide (3) Methoxy, ethylsulfamoyl Not reported 121.3–122.3 Not reported Synthetic intermediate
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl Not reported 90 80 Antimicrobial/InhA-Mt inhibition
N-Benzyl-4-(N-benzylsulfamoyl)benzamide Benzylsulfamoyl 380.46 Not reported Not reported Not specified (structural analogue)
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Ethoxyphenylsulfamoyl 396.46 Not reported Not reported Synthetic intermediate
N-Benzyl-4-tert-butyl-N-ethynyl-benzamide (3i) tert-Butyl, ethynyl Not reported Oil (no mp) 59 Organic synthesis intermediate
Key Observations:
  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., chloro in compound 6 from ) increase melting points (162–163°C), while bulky alkyl groups (e.g., tert-butyl in 3i) reduce crystallinity .
  • Synthetic Yields : Reactions involving benzoyl chloride (e.g., Rip-B) achieve higher yields (80%) compared to salicylate derivatives (Rip-D, 34%) .
  • Biological Relevance: The phenylsulfamoyl group in the target compound likely enhances LIMK2 binding affinity, whereas quinoline-containing benzamides (e.g., G11 in ) target quorum sensing in Pseudomonas aeruginosa .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles
  • LIMK2 Inhibition : Unique to this compound, this activity is critical in modulating cytoskeletal dynamics in cancer cells .
  • InhA-Mt Inhibition: Rip-B and related benzamides inhibit enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, with IC₅₀ values correlated to computed Gibbs free energies (R² = 0.97 in QSAR models) .
Pharmacokinetic and Toxicity Profiles
  • Lipinski’s Rule Compliance : Virtual combinatorial library (VCL) screening highlights benzamide derivatives with favorable pharmacokinetic profiles, though sulfamoyl-containing compounds may require optimization for solubility .
  • Toxicity Considerations : Benzamide derivatives like amisulpride and sulpiride are associated with neuroleptic effects, underscoring the need for structural tweaks to minimize off-target interactions .

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